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Introduction
Anibamine is a novel pyridine quaternary alkaloid that has garnered significant interest due to

its biological activity as a chemokine receptor CCR5 antagonist. The CCR5 receptor is a crucial

co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells. As the first

natural product identified to exhibit this activity, Anibamine presents a unique structural

scaffold for the development of new anti-HIV therapeutic agents. This document provides a

detailed overview of the first total synthesis of Anibamine, as reported by Zhang and

colleagues. The synthesis is notable for its convergent approach, culminating in the

construction of the complex pyridinium core and the installation of the two cis-alkenyl side

chains. Two synthetic routes were developed, with the more efficient one proceeding in 10

steps with an overall yield of 7.9%.[1]

Data Presentation
The following table summarizes the key quantitative data for the more efficient 10-step total

synthesis of Anibamine.
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Step Reaction
Starting
Material

Key
Reagents/C
onditions

Product Yield (%)

1 Condensation

Acetylaceton

e,

Cyanoacetam

ide

Piperidine,

EtOH, reflux

2-Hydroxy-

4,6-

dimethylnicoti

nonitrile

85

2 Bromination

2-Hydroxy-

4,6-

dimethylnicoti

nonitrile

NBS, TFA,

H₂SO₄

3-Bromo-2-

hydroxy-4,6-

dimethylnicoti

nonitrile

80

3 Cyanation

3-Bromo-2-

hydroxy-4,6-

dimethylnicoti

nonitrile

CuCN, DMF,

reflux

2-Hydroxy-

4,6-dimethyl-

3,5-

dicyanopyridi

ne

72

4 Chlorination

2-Hydroxy-

4,6-dimethyl-

3,5-

dicyanopyridi

ne

POCl₃, reflux

2-Chloro-4,6-

dimethyl-3,5-

dicyanopyridi

ne

95

5 Reduction

2-Chloro-4,6-

dimethyl-3,5-

dicyanopyridi

ne

DIBAL-H,

CH₂Cl₂, -78

°C to rt

2-Chloro-3,5-

bis(formyl)-4,

6-

dimethylpyridi

ne

85

6

Wittig

Reaction

(Side Chain

1)

2-Chloro-3,5-

bis(formyl)-4,

6-

dimethylpyridi

ne

Nonyltripheny

lphosphoniu

m bromide, n-

BuLi, THF,

-78 °C to rt

2-Chloro-3-

((Z)-dec-2-

en-1-yl)-5-

formyl-4,6-

dimethylpyridi

ne

60

7 Wittig

Reaction

2-Chloro-3-

((Z)-dec-2-

Nonyltripheny

lphosphoniu

2-Chloro-3,5-

bis((Z)-dec-2-

55
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(Side Chain

2)

en-1-yl)-5-

formyl-4,6-

dimethylpyridi

ne

m bromide, n-

BuLi, THF,

-78 °C to rt

en-1-yl)-4,6-

dimethylpyridi

ne

8
Pyridine Core

Formation

2-Chloro-3,5-

bis((Z)-dec-2-

en-1-yl)-4,6-

dimethylpyridi

ne

3-Amino-1-

propanol,

reflux

3,5-Bis((Z)-

dec-2-en-1-

yl)-2,4-

dimethyl-1-(3-

hydroxypropy

l)pyridin-1-

ium chloride

90

9
Anion

Exchange

3,5-Bis((Z)-

dec-2-en-1-

yl)-2,4-

dimethyl-1-(3-

hydroxypropy

l)pyridin-1-

ium chloride

Ag₂O, HBr

3,5-Bis((Z)-

dec-2-en-1-

yl)-2,4-

dimethyl-1-(3-

hydroxypropy

l)pyridin-1-

ium bromide

98

10
Intramolecula

r Cyclization

3,5-Bis((Z)-

dec-2-en-1-

yl)-2,4-

dimethyl-1-(3-

hydroxypropy

l)pyridin-1-

ium bromide

MsCl, Et₃N,

CH₂Cl₂
Anibamine 85

Experimental Protocols
Synthesis of 2-Hydroxy-4,6-dimethyl-3,5-
dicyanopyridine
This three-step procedure forms the core substituted pyridine ring.

Condensation: A mixture of acetylacetone (1.0 equiv), cyanoacetamide (1.0 equiv), and

piperidine (0.1 equiv) in ethanol is refluxed for 4 hours. After cooling, the precipitate is
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collected by filtration, washed with cold ethanol, and dried to afford 2-hydroxy-4,6-

dimethylnicotinonitrile.

Bromination: To a solution of 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) in a mixture of

trifluoroacetic acid (TFA) and sulfuric acid, N-bromosuccinimide (NBS) (1.1 equiv) is added

portion-wise at 0 °C. The mixture is stirred at room temperature for 12 hours. The reaction is

then poured into ice-water, and the resulting precipitate is filtered, washed with water, and

dried to give 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.

Cyanation: A mixture of 3-bromo-2-hydroxy-4,6-dimethylnicotinonitrile (1.0 equiv) and

copper(I) cyanide (1.5 equiv) in dimethylformamide (DMF) is refluxed for 24 hours. The

reaction mixture is cooled, poured into an aqueous solution of ethylenediamine, and

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

sodium sulfate, and concentrated. The crude product is purified by column chromatography

to yield 2-hydroxy-4,6-dimethyl-3,5-dicyanopyridine.

Synthesis of 3,5-Bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-
hydroxypropyl)pyridin-1-ium bromide
This sequence involves the formation of the dialdehyde, double Wittig reaction to install the

side chains, and quaternization of the pyridine nitrogen.

Chlorination and Reduction: 2-Hydroxy-4,6-dimethyl-3,5-dicyanopyridine (1.0 equiv) is

refluxed in phosphorus oxychloride (POCl₃) for 3 hours. The excess POCl₃ is removed under

reduced pressure, and the residue is carefully quenched with ice-water. The resulting

precipitate is filtered to give 2-chloro-4,6-dimethyl-3,5-dicyanopyridine. This intermediate is

then dissolved in dichloromethane and cooled to -78 °C. A solution of diisobutylaluminium

hydride (DIBAL-H) (2.5 equiv) in hexanes is added dropwise, and the reaction is stirred at

-78 °C for 3 hours before being warmed to room temperature and stirred for another 2 hours.

The reaction is quenched with methanol and then Rochelle's salt solution. The mixture is

extracted with dichloromethane, and the combined organic layers are dried and

concentrated. The crude 2-chloro-3,5-bis(formyl)-4,6-dimethylpyridine is used in the next

step without further purification.

Double Wittig Reaction: To a suspension of nonyltriphenylphosphonium bromide (2.2 equiv)

in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (2.2 equiv) dropwise.
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The resulting deep red solution is stirred for 1 hour at -78 °C. A solution of 2-chloro-3,5-

bis(formyl)-4,6-dimethylpyridine (1.0 equiv) in THF is then added dropwise. The reaction

mixture is slowly warmed to room temperature and stirred overnight. The reaction is

quenched with saturated aqueous ammonium chloride and extracted with ether. The

combined organic layers are washed with brine, dried, and concentrated. The residue is

purified by column chromatography to afford 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-

dimethylpyridine.

Pyridinium Salt Formation: A solution of 2-chloro-3,5-bis((Z)-dec-2-en-1-yl)-4,6-

dimethylpyridine (1.0 equiv) and 3-amino-1-propanol (5.0 equiv) is refluxed for 48 hours. The

excess 3-amino-1-propanol is removed under reduced pressure. The residue is then treated

with silver(I) oxide (1.5 equiv) in water, followed by the addition of hydrobromic acid to afford

3,5-bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium bromide after

filtration and removal of water.

Final Cyclization to Anibamine
The final step involves an intramolecular cyclization to form the fused five-membered ring.

To a solution of 3,5-bis((Z)-dec-2-en-1-yl)-2,4-dimethyl-1-(3-hydroxypropyl)pyridin-1-ium

bromide (1.0 equiv) and triethylamine (3.0 equiv) in dichloromethane at 0 °C is added

methanesulfonyl chloride (1.5 equiv) dropwise. The reaction mixture is stirred at 0 °C for 1

hour and then at room temperature for 4 hours. The reaction is quenched with water and

extracted with dichloromethane. The combined organic layers are washed with brine, dried

over sodium sulfate, and concentrated. The crude product is purified by preparative thin-

layer chromatography to yield Anibamine.

Mandatory Visualization
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Click to download full resolution via product page

Caption: Total Synthesis of Anibamine Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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